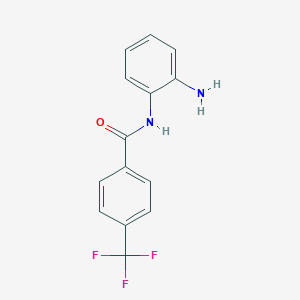![molecular formula C21H24Cl2N2O5S B395043 ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B395043.png)
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, including an ethyl ester, a dichlorophenoxy group, and a diethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable leaving group.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Diethylcarbamoyl Group: The diethylcarbamoyl group can be introduced through a reaction with diethylamine and a suitable activating agent, such as carbonyldiimidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions; typically carried out in water or aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may yield reduced thiophene derivatives. Substitution reactions may yield various substituted thiophene derivatives, and hydrolysis may yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological processes, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, leading to inhibition or activation of specific biological pathways. For example, the dichlorophenoxy group may interact with hydrophobic pockets in enzymes, while the diethylcarbamoyl group may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-(methylcarbamoyl)-4-methylthiophene-3-carboxylate: This compound has a similar structure but with a methylcarbamoyl group instead of a diethylcarbamoyl group, leading to different chemical properties and reactivity.
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-(ethylcarbamoyl)-4-methylthiophene-3-carboxylate: This compound has an ethylcarbamoyl group instead of a diethylcarbamoyl group, resulting in different biological activity and applications.
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-(propylcarbamoyl)-4-methylthiophene-3-carboxylate: This compound has a propylcarbamoyl group, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24Cl2N2O5S |
|---|---|
Molecular Weight |
487.4g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H24Cl2N2O5S/c1-5-25(6-2)20(27)18-12(4)17(21(28)29-7-3)19(31-18)24-16(26)11-30-15-9-8-13(22)10-14(15)23/h8-10H,5-7,11H2,1-4H3,(H,24,26) |
InChI Key |
NCHXBOQQNMRIAI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Phenylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B394961.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(diethylamino)]phosphoranyl}-N,N-diethylamine](/img/structure/B394964.png)
phenylphosphoranyl]-N,N-diethylamine](/img/structure/B394965.png)
![N-{bis(diethylamino)[3-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-triazenylidene]phosphoranyl}-N,N-diethylamine](/img/structure/B394966.png)

![4-butoxy-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B394969.png)
![4-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394971.png)

![N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B394973.png)


![4-[(2-Bromobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B394979.png)
![4-[(4-Iodobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B394980.png)
![3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394981.png)
